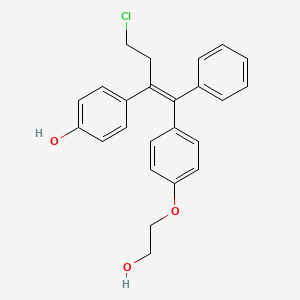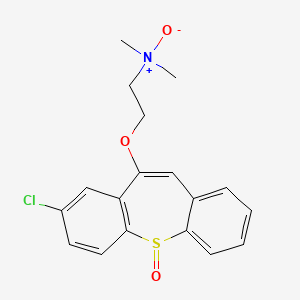![molecular formula C₄₄H₄₃NO₈S B1144780 2-[6-O-Acetyl-2,3,4-tris-O-(phenylmethyl)-α-D-mannopyranosyl]-1-[(4-methylphenyl)sulfonyl]-1H-indole CAS No. 220339-91-3](/img/no-structure.png)
2-[6-O-Acetyl-2,3,4-tris-O-(phenylmethyl)-α-D-mannopyranosyl]-1-[(4-methylphenyl)sulfonyl]-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related phenylsulfonyl indole derivatives has been described in several studies. For example, Gribble et al. (2002) presented an efficient synthesis method for 4-(phenylsulfonyl)-4H-furo[3,4-b]indoles, which are synthetic analogues of indole-2,3-quinodimethane, prepared in five steps from indole with a yield of 46% (Gribble, Jiang, & Liu, 2002). This highlights the synthetic approach towards complex indole derivatives involving multi-step reactions.
Molecular Structure Analysis
Jasinski et al. (2009) conducted a detailed study on the crystal structures of three new phenylsulfonyl indole derivatives, providing insights into their molecular configurations and the effects of ligand substitutions on their geometric parameters (Jasinski, Rinderspacher, & Gribble, 2009). These studies are crucial for understanding the molecular architecture and potential reactivity of such compounds.
Chemical Reactions and Properties
The reactivity and chemical properties of phenylsulfonyl indole derivatives have been explored through various reactions, including lithiation and treatment with aldehydes to afford hydroxy acetals, which upon acid treatment, cyclize to furoindoles as described by Gribble et al. (2002) (Gribble, Jiang, & Liu, 2002). These processes illustrate the compound's ability to undergo transformations leading to heterocyclic structures.
Physical Properties Analysis
The physical properties, including crystalline structure and hydrogen bonding patterns, have been detailed for various phenylsulfonyl indole derivatives. For instance, Ravishankar et al. (2003) described the crystal structure of a bromo-phenylsulfonyl indole compound, emphasizing the planarity of the indole ring system and the distorted tetrahedral configuration of the sulfonyl group (Ravishankar et al., 2003). Such analyses are vital for understanding the material aspects of these compounds.
Chemical Properties Analysis
Chemical properties, including reactivity towards various reagents and conditions, have been extensively studied. Karthikeyan et al. (2011) highlighted the reactivity of a phenylsulfonyl indole derivative towards phosphonate groups, elucidating the compound's ability to form stable bonds and potentially useful intermediates (Karthikeyan, Sethusankar, Rajeshwaran, Mohanakrishnan, & Velmurugan, 2011). This showcases the versatility and chemical diversity of phenylsulfonyl indole derivatives.
Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies
- Magnesium-Catalyzed Dephenylsulfonylation: A study explores the synthesis of indole derivatives through magnesium-catalyzed dephenylsulfonylation, producing compounds like 5-ethyl-1H-indole with good yield and purity. This methodology can be applied to synthesize various indole derivatives, including those with phenylsulfonyl groups (Rao, Shrikant, Kumar, & Krishna, 2017).
Structural Analysis and Crystallography
- Crystal Structure of Indole Derivatives: Researchers have determined the crystal structures of various 1-(phenylsulfonyl)indole derivatives, which aids in understanding the geometric and packing parameters of these compounds. This information is crucial for the development of new molecules with specific properties (Jasinski, Rinderspacher, & Gribble, 2009).
Chemical Synthesis and Reactions
- Development of Synthetic Antigens: A study focuses on the synthesis of complex compounds involving α-D-mannopyranoside, which is relevant for creating synthetic antigens. This process contributes to the development of pharmaceuticals and biological research tools (Khan, Piskorz, & Matta, 1994).
- Sulfenylation Reactions: Research on sulfenylation of pyrroles and indoles provides insights into synthesizing new molecules, particularly those that involve phenylsulfonyl and methylthio groups. This is relevant in the development of diverse chemical entities for various applications (Gilow, Brown, Copeland, & Kelly, 1991).
Applications in Material Science
- Molecular Packing and Interactions: Studies on compounds like diethyl [(3-cyano-1-phenylsulfonyl-1H-indol-2-yl)methyl]phosphonate provide insights into molecular packing and interactions, which are essential for designing materials with specific properties (Karthikeyan, Sethusankar, Rajeshwaran, Mohanakrishnan, & Velmurugan, 2011).
Carbohydrate Chemistry
- Synthesis of Monodeoxyfluorinated Methyl and 4-Nitrophenyl α-D-Mannobiosides: Research in carbohydrate chemistry involving the synthesis of α-D-mannopyranoside derivatives contributes to the development of new molecules for various applications in medicine and biology (Khan, Jain, Abbas, & Matta, 1990).
Pharmaceutical Research
- Preparation of Triazoloindoles: The preparation of 3-sulfonyl[1,2,3]triazolo[4,5-b]indoles via tandem copper catalysis is significant in pharmaceutical research for constructing various valuable indole molecules, highlighting potential applications in drug development (Xing, Sheng, Wang, Lu, & Wang, 2014).
Wirkmechanismus
- Specifically, it helps transport fatty acids (such as acetyl CoA) into the mitochondrial matrix where fatty acid metabolism occurs .
- This acetyl group facilitates the transport of fatty acids into the mitochondrial matrix, where they undergo metabolism .
- Downstream effects include energy production (via β-oxidation of fatty acids) and maintenance of cellular homeostasis .
- Cellular effects include maintaining mitochondrial function and supporting overall metabolic processes .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-[6-O-Acetyl-2,3,4-tris-O-(phenylmethyl)-α-D-mannopyranosyl]-1-[(4-methylphenyl)sulfonyl]-1H-indole' involves the protection of the hydroxyl groups of α-D-mannopyranosyl, followed by the coupling of the protected sugar with 1-[(4-methylphenyl)sulfonyl]-1H-indole. Finally, the deprotection of the sugar and the acetyl group will yield the desired compound.", "Starting Materials": [ "α-D-mannopyranosyl", "Benzyl chloride", "Triphenylphosphine", "1-[(4-methylphenyl)sulfonyl]-1H-indole", "Acetic anhydride", "Methanol", "Sodium hydroxide", "Hydrochloric acid", "Diethyl ether" ], "Reaction": [ "Protection of the hydroxyl groups of α-D-mannopyranosyl with benzyl chloride and triphenylphosphine in methanol", "Coupling of the protected sugar with 1-[(4-methylphenyl)sulfonyl]-1H-indole using sodium hydride in DMF", "Deprotection of the sugar with hydrochloric acid in methanol", "Deprotection of the acetyl group with sodium hydroxide in water", "Purification of the compound by column chromatography using diethyl ether as the eluent" ] } | |
CAS-Nummer |
220339-91-3 |
Molekularformel |
C₄₄H₄₃NO₈S |
Molekulargewicht |
745.88 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-Methyl-10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol](/img/structure/B1144717.png)